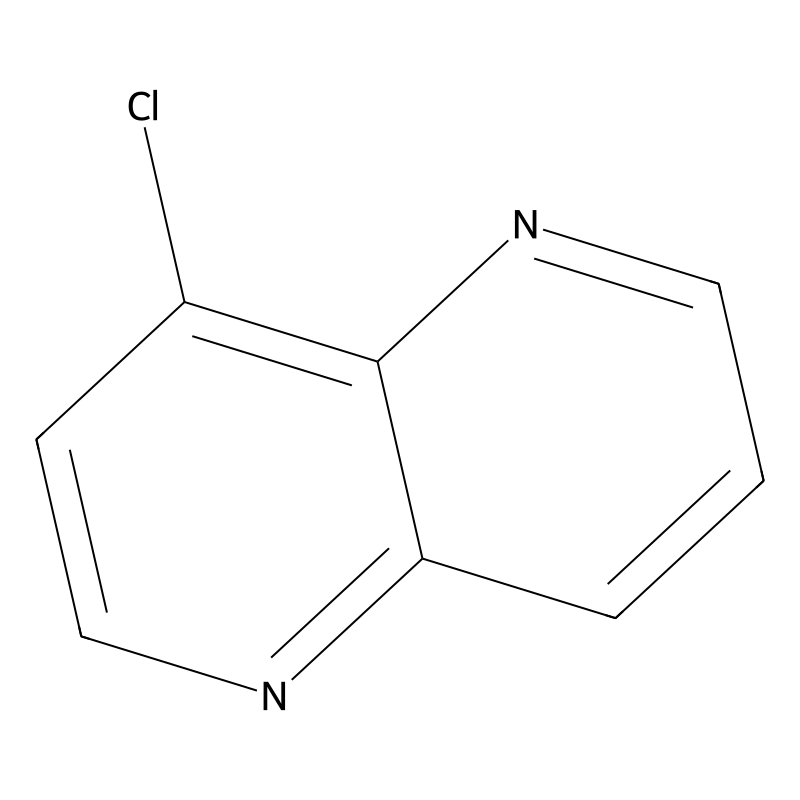4-Chloro-1,5-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization
-Chloro-1,5-naphthyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with nitrogen atoms in addition to carbon atoms. Researchers have explored various methods for its synthesis, including:
- Condensation reactions of different starting materials, such as aldehydes, ketones, and amines [].
- Cyclization reactions involving precursors like 2-aminopyridines and chloroacetonitriles.
These studies often involve detailed characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound [].
Biological Activity Exploration
Researchers have investigated the potential biological activities of 4-chloro-1,5-naphthyridine. Studies suggest that it may exhibit:
- Antibacterial properties against certain bacterial strains.
- Antifungal activity against some fungal species.
4-Chloro-1,5-naphthyridine is a heterocyclic compound characterized by a fused naphthyridine structure with a chlorine atom at the 4-position. Its molecular formula is C8H5ClN2, and it has a molecular weight of approximately 166.59 g/mol. This compound is notable for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chlorine atom enhances its reactivity and solubility, making it an attractive target for further chemical modifications.
Currently, there is no extensive research available on the specific mechanism of action of 4-Chloro-1,5-naphthyridine in biological systems. However, its potential as a precursor for therapeutic agents suggests that future studies might explore its interaction with specific targets or biological processes [].
- Electrophilic Substitution: The chlorine atom can undergo substitution reactions, allowing for the introduction of various functional groups.
- Nucleophilic Reactions: It can react with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
- Cross-Coupling Reactions: Utilizing methods like Suzuki or Heck coupling can yield more complex structures from this compound
The biological activity of 4-chloro-1,5-naphthyridine and its derivatives has garnered attention in medicinal chemistry. Research indicates that these compounds exhibit:
- Antimicrobial Properties: They have shown efficacy against various bacterial strains.
- Antitumor Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation
4-Chloro-1,5-naphthyridine finds applications across several fields:
- Pharmaceutical Development: It serves as a key intermediate in synthesizing various bioactive compounds.
- Agricultural Chemicals: The compound is utilized in formulating pesticides and herbicides due to its biological activity.
- Material Science: It is explored for use in developing new materials with specific electronic properties .
Several synthetic routes exist for producing 4-chloro-1,5-naphthyridine:
- Chlorination of 1,5-Naphthyridine: Direct chlorination using reagents like phosphorus oxychloride under controlled conditions can yield the desired compound.
- Cyclization Reactions: Starting from appropriate precursors such as 2-amino-pyridines and using cyclization techniques can also produce 4-chloro-1,5-naphthyridine .
- Functional Group Transformations: Existing naphthyridine structures can be modified through various functional group transformations to introduce chlorine at the 4-position .
Interaction studies involving 4-chloro-1,5-naphthyridine focus on its binding affinities and reactivity with biological targets:
- Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its potential therapeutic effects.
- Reactivity with Nucleophiles: Studies examining how it reacts with nucleophiles help elucidate its mechanism of action and potential side effects in biological systems
Several compounds share structural similarities with 4-chloro-1,5-naphthyridine. These include:
Compound Name Structure Type Unique Features 1,5-Naphthyridine Parent Compound Lacks substituents; serves as a base structure. 6-Chloro-1,5-naphthyridine Chlorinated Derivative Chlorine at the 6-position; different reactivity. 4-Methyl-1,5-naphthyridine Methylated Derivative Methyl group introduces steric effects. 3-Amino-1,5-naphthyridine Amino Derivative Exhibits different biological activities due to amino group. The uniqueness of 4-chloro-1,5-naphthyridine lies in its specific chlorination pattern that influences both its chemical reactivity and biological activity compared to these similar compounds.
XLogP3
1.7Wikipedia
4-Chloro-1,5-naphthyridineDates
Modify: 2023-08-15Explore Compound Types
Get ideal chemicals from 750K+ compounds








